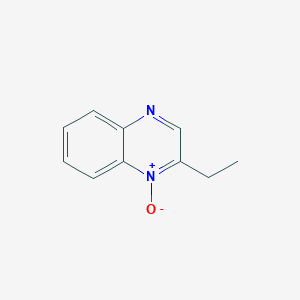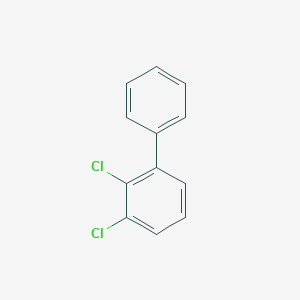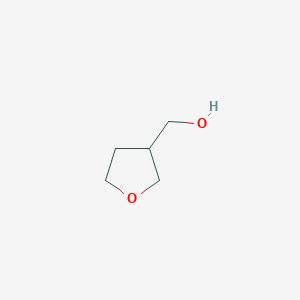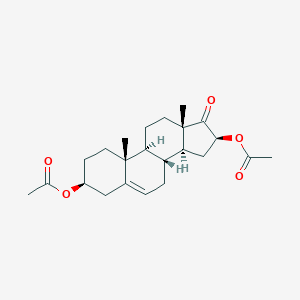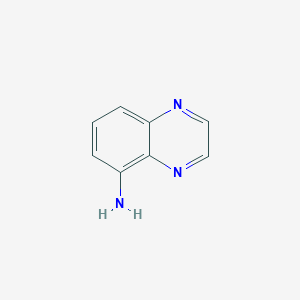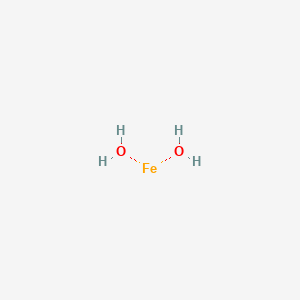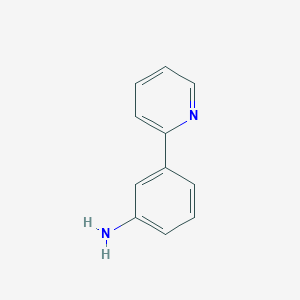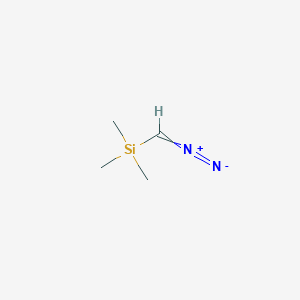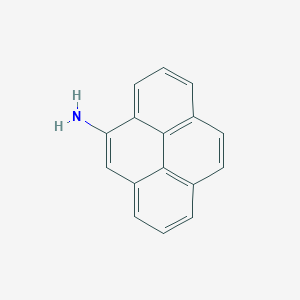
4-Aminopyrene
描述
4-Aminopyrene (4-AP) is a compound with the molecular formula C16H11N . It is a ligand and an ion channel modulator used as an acetylcholine release enhancing agent . It is also used as a symptomatic therapy in several neurological disorders .
Synthesis Analysis
The synthesis of 4-Aminopyrene involves the reduction with iron and hydrochloric acid, which gives mainly 4-aminopyridine (80-85%), and as by-products 4-aminopyridine-N-oxide, 4-pyridone, and 4,4’-azopyridine . The reduction with iron and 25-30% sulphuric acid proceeds slowly, but the yield of the desired 4-aminopyridine is better .
Molecular Structure Analysis
The molecular structure of 4-Aminopyrene is characterized by elemental analysis, UV, FTIR, 1H-, and 13C-NMR . The molecular weight of 4-Aminopyrene is 217.26 g/mol .
Chemical Reactions Analysis
4-Aminopyrene is known to inhibit voltage-gated potassium (Kv) channels . It is used as an investigational new substance in various neurological diseases .
Physical And Chemical Properties Analysis
4-Aminopyrene has a molecular weight of 217.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass is 217.089149355 g/mol and the Monoisotopic Mass is 217.089149355 g/mol .
科学研究应用
Alzheimer’s Disease Treatment
4-Aminopyrene has been found to potentiate acetylcholine (ACh) release by blocking potassium channels in axon terminals. This property makes it a potential candidate for the treatment of Alzheimer’s type of dementia and cognitive disorders . Acetylcholine is well related with memory and learning, and the ability of 4-Aminopyrene to enhance its release could be beneficial in managing Alzheimer’s disease .
Antiamnesic and Cognition Enhancing Drugs
New derivatives of 4-Aminopyrene have been synthesized and evaluated for their putative cognition-enhancing, antiamnesic, and anticholinesterase activity . These derivatives facilitated learning in experimental models and significantly reversed scopolamine-induced amnesia . The effect of these derivatives on learning and memory was qualitatively similar to the standard nootropic drug piracetam .
Treatment of KCNA2-Encephalopathy
4-Aminopyrene has shown promise as a treatment option for patients with gain-of-function KCNA2-encephalopathy . In trials, 9 of 11 patients carrying such variants benefitted from treatment with 4-Aminopyrene . Patients showed improved gait, ataxia, alertness, cognition, or speech . It was well tolerated up to 2.6 mg/kg per day .
Augmenting Neural Transmission
4-Aminopyrene has attracted considerable interest within the neuroscience and pharmacology communities owing to its capacity to augment neural transmission . Over time, scientists have acknowledged the potential of this phenomenon in augmenting synaptic transmission and mitigating neurological disorders .
作用机制
Target of Action
4-Aminopyrene, also known as pyren-4-amine, primarily targets voltage-gated potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions in and out of the cell .
Mode of Action
4-Aminopyrene acts by blocking voltage-gated potassium channels , which results in the prolongation of action potentials . This prolongation leads to an increase in neurotransmitter release at the neuromuscular junction . The compound has also been shown to reverse saxitoxin and tetrodotoxin toxicity in tissue and animal experiments .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by 4-Aminopyrene affects the neuronal signaling pathways . By prolonging action potentials, it enhances the neuronal signaling, which can help in mitigating neurological disorders .
Result of Action
The primary result of 4-Aminopyrene’s action is the augmentation of neural transmission . This can lead to improvements in symptoms of certain neurological disorders. For example, in patients with KCNA2-encephalopathy, treatment with 4-Aminopyridine (a similar compound) led to improvements in gait, ataxia, alertness, cognition, and speech .
安全和危害
4-Aminopyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with Target Organs being the Respiratory system .
未来方向
4-Aminopyrene is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . It was effective in reducing symptoms in 9 of 11 patients carrying GOF Kv1.2 mutations . Seizure reduction and improvements in movements and cognition were reported for the majority of the treated patients, without causing severe side effects . The results suggest that blocking potassium channels could be an effective approach for treating patients with GOF in Kv1.2 .
属性
IUPAC Name |
pyren-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBSKADMMKVOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168936 | |
| Record name | 4-Pyrenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyrene | |
CAS RN |
17075-03-5 | |
| Record name | 4-Pyrenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17075-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTE55V8WW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-aminopyrene formed in the body, and what are the implications of this metabolic pathway?
A1: 4-Aminopyrene is primarily generated through the nitroreduction of 4-nitropyrene, a process primarily facilitated by enzymes like xanthine oxidase [, ]. This pathway is particularly active in the liver and mammary gland, the latter being a target organ for 4-nitropyrene-induced carcinogenesis []. This suggests that 4-aminopyrene could be a key player in 4-nitropyrene's carcinogenic effects. While not definitively carcinogenic itself, its presence signals the occurrence of potentially damaging metabolic processes.
Q2: Does the position of the nitro group on nitropyrene molecules influence how they are metabolized by the human body?
A2: Yes, research indicates that the position of the nitro group on nitropyrene isomers significantly affects their metabolism by human enzymes []. For instance, while human hepatic microsomes readily metabolize 1-nitropyrene and 4-nitropyrene, primarily via cytochrome P450 3A4, the same enzyme system shows limited activity towards 2-nitropyrene []. Furthermore, 4-aminopyrene is detected as a metabolite of 4-nitropyrene but not 1-nitropyrene or 2-nitropyrene, highlighting the specificity of the nitroreduction pathway based on the nitro group's position []. This difference in metabolism could explain the varying toxicological profiles observed for the different nitropyrene isomers.
Q3: What types of DNA adducts are formed by 4-nitropyrene, and how does the mechanism of formation differ from those formed by its metabolites?
A3: 4-Nitropyrene, when metabolized via nitroreduction, primarily forms DNA adducts through its metabolites, not directly []. Although the specific structures of these adducts are not fully elucidated, they are distinct from those formed by the direct reaction of 4-nitropyrene metabolites, such as N-(deoxyguanosin-8-yl)-4-aminopyrene []. This suggests a more complex interaction between 4-nitropyrene metabolites and DNA than initially thought, potentially involving multiple reactive intermediates. Further research is needed to characterize these adducts fully and understand their role in 4-nitropyrene-induced carcinogenesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



